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molecular formula C10H8O3 B1616839 6-Methoxybenzofuran-2-carbaldehyde CAS No. 53860-74-5

6-Methoxybenzofuran-2-carbaldehyde

Cat. No. B1616839
M. Wt: 176.17 g/mol
InChI Key: GOFAYQFZGHXFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181182B2

Procedure details

To a stirred slurry LiAlH4 (0.114 g, 3 mmol) in anhydrous Et2O (5 ml) was added drop wise the solution of ethyl-6-methoxybenzofuran-2-carboxylate (0.380 g, 1.73 mmol) and stirring was continued for 0.5 h at room temperature. The reaction mixture was quenched with EtOAc:H2O:MeOH mixture (7:3:1), diluted to 20 ml with EtOAc and filtered through Celite. The filtrate was evaporated and the residue was dried in vacuo to give the creamy paste (0.324 g) which was used as such for next step. This (0.310 g) was dissolved in anhydrous dioxane (10 ml) and MnO2 (1 g, excess) was added to it. The suspension was stirred at reflux for 3 h, cooled to room temperature and filtered through Celite pad. The filtrate was evaporated to dryness and the residue was purified by FCC (SiO2, hexane: EtOAc; 70:30), to give the title compound (0.182 g; 76%), as light pink crystalline solid. 1H-NMR (CDCl3) 3.87 (s, 3H); 6.96 (dd, 1H, J=2.22, 8.73 Hz); 7.03 (d, 1H, J=1.83 Hz); 7.48 (5, 1H); 7.59 (d, 1H, J=8.7 Hz); 9.74 (s, 1H).
Quantity
0.114 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10]([C:12]1[O:13][C:14]2[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:15]=2[CH:16]=1)=O)C>CCOCC.O1CCOCC1.O=[Mn]=O>[CH3:22][O:21][C:19]1[CH:18]=[CH:17][C:15]2[CH:16]=[C:12]([CH:10]=[O:9])[O:13][C:14]=2[CH:20]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.114 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1)C=CC(=C2)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with EtOAc
ADDITION
Type
ADDITION
Details
H2O:MeOH mixture (7:3:1), diluted to 20 ml with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give the creamy paste (0.324 g) which
STIRRING
Type
STIRRING
Details
The suspension was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite pad
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by FCC (SiO2, hexane: EtOAc; 70:30)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=CC2=C(C=C(O2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.182 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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